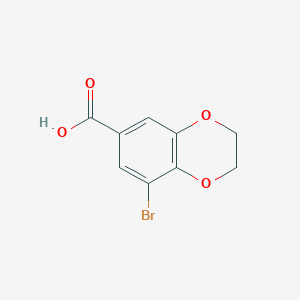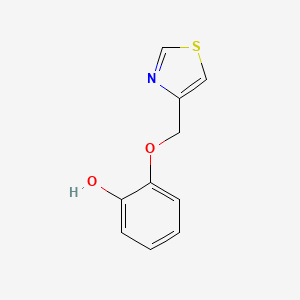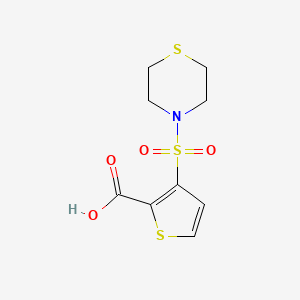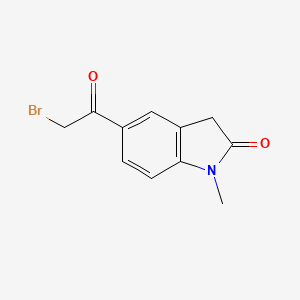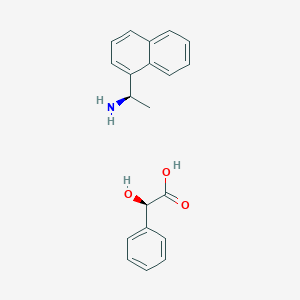
(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate
Descripción general
Descripción
®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate is a chiral compound that features both naphthalene and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate can be achieved through several synthetic routes. One common method involves the regioselective Rhodium (III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Rhodium (III) catalysts is common in industrial settings due to their efficiency and selectivity in promoting the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-substituted aromatic esters, while reduction reactions may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate has potential applications as a pharmaceutical intermediate. Its chiral nature allows for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for the development of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The naphthalene and phenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(naphthalen-1-yl)ethanamine
- ®-2-hydroxy-2-phenylacetate
- Naphthalene-substituted aromatic esters
Uniqueness
®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate is unique due to its combination of naphthalene and phenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetic acid;(1R)-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.C8H8O3/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-9H,13H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCYIEFSGVSKJB-XPNWLKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073144-62-3 | |
| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (αR)-α-methyl-1-naphthalenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073144-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(1-Naphthyl)ethylamine (R)-Mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




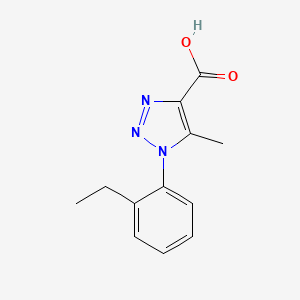

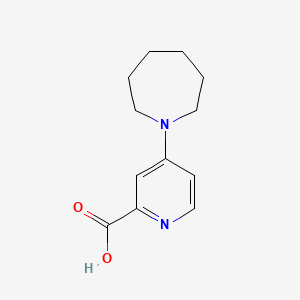
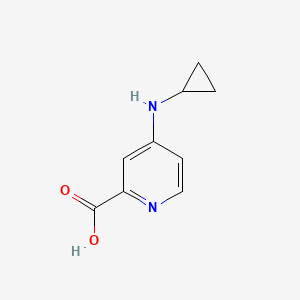
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
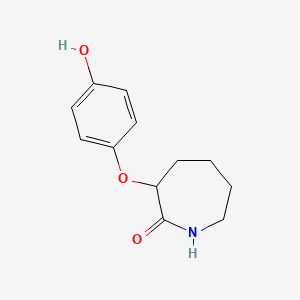
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
